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Compound of Interest

Compound Name: (2)-Pent-2-enyl butyrate

Cat. No.: B15176332

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-
Pent-2-enyl butyrate, catering to researchers, scientists, and professionals in drug
development. The document details available mass spectrometry data and typical
spectroscopic characteristics for this compound, alongside standardized experimental protocols
for acquiring such data.

Molecular Structure

(Z)-Pent-2-enyl butyrate is an ester with the molecular formula CosH1602 and a molecular
weight of 156.22 g/mol . Its structure features a Z-configured double bond in the pentenyl
moiety, which significantly influences its spectroscopic properties.

Structure:

Spectroscopic Data

While complete, experimentally verified spectra for (Z)-Pent-2-enyl butyrate are not publicly
available in their entirety, this section compiles the accessible data and provides expected
values based on the analysis of similar compounds and functional groups.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for (Z)-Pent-2-enyl butyrate is
available through the NIST Mass Spectrometry Data Center. The primary fragmentation peaks
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are summarized below. The fragmentation of esters typically involves cleavage at the C-O bond
and rearrangements.

Property Value
Molecular Formula CoH1602
Molecular Weight 156.22 g/mol
Top Peak (m/z) 71

Second Highest (m/z) 43

Third Highest (m/z) 41

Source: PubChem, NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental *H and 3C NMR data for (Z)-Pent-2-enyl butyrate are not readily
available in public databases. However, expected chemical shifts can be predicted based on
the functional groups present in the molecule.

H NMR (Predicted)
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Predicted Chemical Shift

Protons Multiplicity
(ppm)
CHs (butyrate) 09-1.0 Triplet
CHz (butyrate, adjacent to
16-1.7 Sextet
CHs)
CHz (butyrate, adjacent to ]
22-23 Triplet
C=0)
O-CH:2 45-46 Doublet
CH=CH (alkene) 5.4-5.6 Multiplet
CHz (pentenyl, adjacent to )
20-21 Quintet
C=C)
CHs (pentenyl) 09-1.0 Triplet

13C NMR (Predicted)

Carbon Atom

Predicted Chemical Shift (ppm)

C=0 (ester carbonyl) 173 -175

CH=CH (alkene) 120 - 140

O-CH: 60 - 65

CHz (butyrate, adjacent to C=0) 30-35

CHz (butyrate, adjacent to CHs) 18-22

CHs (butyrate) 13-15

CHz (pentenyl, adjacent to C=C) 20-25

CHs (pentenyl) 13-15

Infrared (IR) Spectroscopy
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A vapor-phase IR spectrum for (Z)-Pent-2-enyl butyrate is noted in the SpectraBase
database, though the full spectrum is not publicly accessible. The characteristic absorption
bands for an unsaturated ester are expected in the following regions:

Functional Group Expected Absorption Range (cm™?)
C=0 (ester stretch) 1735 - 1750

C-O (ester stretch) 1100 - 1300

C=C (alkene stretch) 1640 - 1680 (weak for Z-isomer)

=C-H (alkene C-H stretch) 3000 - 3100

C-H (alkane C-H stretch) 2850 - 3000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (Z)-Pent-2-enyl butyrate in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs). Add a small amount of tetramethylsilane (TMS) as
an internal standard (O ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-
32 scans.

o Process the data using Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.
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o Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

o Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., CCla).

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the salt plates or the solvent.

o Record the sample spectrum over a range of 4000-400 cm™1,

o The final spectrum is obtained by subtracting the background spectrum from the sample
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a Gas
Chromatograph (GC) for separation and purification.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) analyzer.

o Detection: Detect the ions and record their abundance to generate a mass spectrum.
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Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like (Z)-Pent-2-enyl butyrate.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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